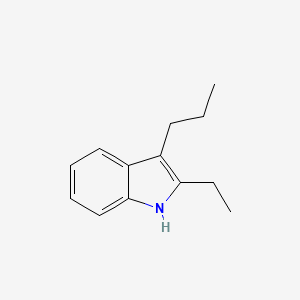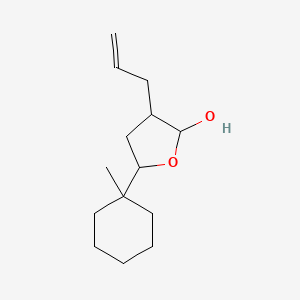
5-(1-Methylcyclohexyl)-3-(prop-2-en-1-yl)oxolan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Methylcyclohexyl)-3-(prop-2-en-1-yl)oxolan-2-ol is an organic compound that belongs to the class of oxolanes This compound features a cyclohexyl group substituted with a methyl group, an oxolane ring, and a prop-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylcyclohexyl)-3-(prop-2-en-1-yl)oxolan-2-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1-methylcyclohexyl derivative, with an appropriate oxolane precursor under acidic or basic conditions. The reaction conditions typically include:
Temperature: Moderate temperatures (50-100°C) are often used.
Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide.
Solvents: Common solvents include dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Methylcyclohexyl)-3-(prop-2-en-1-yl)oxolan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides, amines, or alcohols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
5-(1-Methylcyclohexyl)-3-(prop-2-en-1-yl)oxolan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(1-Methylcyclohexyl)-3-(prop-2-en-1-yl)oxolan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1-Methylcyclohexyl)-3-(prop-2-en-1-yl)oxolan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
5-(1-Methylcyclohexyl)-3-(prop-2-en-1-yl)oxolan-2-thiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
5-(1-Methylcyclohexyl)-3-(prop-2-en-1-yl)oxolan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
138100-21-7 |
|---|---|
Molekularformel |
C14H24O2 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
5-(1-methylcyclohexyl)-3-prop-2-enyloxolan-2-ol |
InChI |
InChI=1S/C14H24O2/c1-3-7-11-10-12(16-13(11)15)14(2)8-5-4-6-9-14/h3,11-13,15H,1,4-10H2,2H3 |
InChI-Schlüssel |
RAPQJADWVBVPJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1)C2CC(C(O2)O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


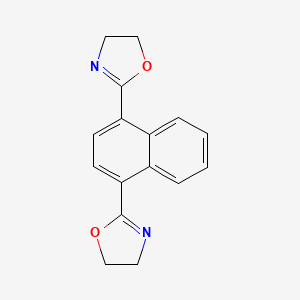

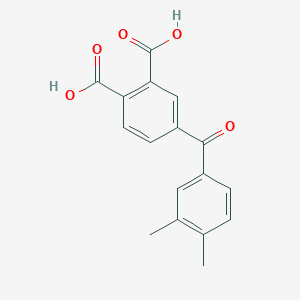
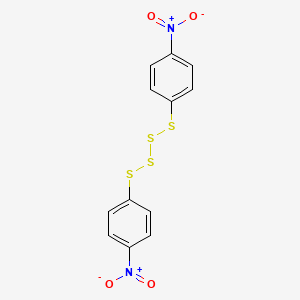
![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)

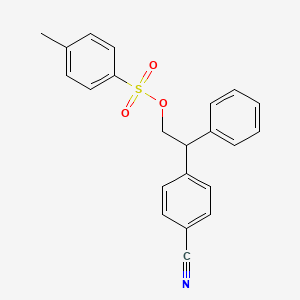
![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
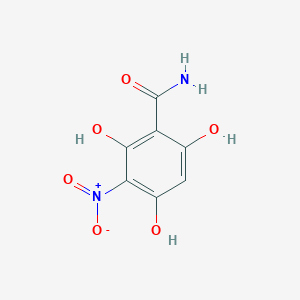
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)

![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)
